Tert-butyl 2-fluorophenylcarbamate

Description

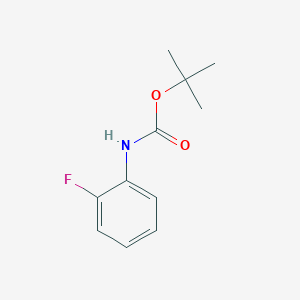

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHNQFOFWVWFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406858 | |

| Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98968-72-0 | |

| Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Tert Butyl 2 Fluorophenylcarbamate

Established Chemical Synthesis Routes

The creation of tert-butyl 2-fluorophenylcarbamate is primarily rooted in well-established organic chemistry principles, focusing on the formation of the carbamate (B1207046) linkage and subsequent modifications to the molecular scaffold.

N-tert-Butyloxycarbonylation of 2-Fluoroaniline (B146934) Precursors

The most direct and widely employed method for synthesizing this compound is the N-tert-butyloxycarbonylation of 2-fluoroaniline. This reaction involves the protection of the amino group of 2-fluoroaniline with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The mechanism proceeds via the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final product and tert-butanol (B103910). commonorganicchemistry.com

While the reaction can proceed without a catalyst, various conditions have been optimized to enhance reaction rates and yields. commonorganicchemistry.com Weakly nucleophilic aromatic amines like 2-fluoroaniline often require longer reaction times or heating. wuxibiology.com To address this, several catalytic systems and alternative conditions have been developed. Alcoholic solvents, for instance, have been shown to significantly accelerate the rate of Boc protection for aromatic amines at room temperature without the need for a base. wuxibiology.com Other approaches include the use of catalysts such as iodine, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and ionic liquids under solvent-free conditions. organic-chemistry.org A catalyst-free method using only water as the medium has also been reported, presenting an environmentally benign option. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for N-tert-Butyloxycarbonylation of Amines This table provides an overview of various reported conditions for the Boc-protection of amines, analogous to the synthesis of this compound.

| Catalyst/System | Solvent | Temperature | Key Advantages |

| None | Water | Room Temp | Environmentally friendly, no side products. organic-chemistry.org |

| Iodine (cat.) | Solvent-free | Room Temp | Efficient, practical, mild conditions. organic-chemistry.org |

| HClO₄–SiO₂ (cat.) | Solvent-free | Room Temp | Highly efficient, reusable catalyst. organic-chemistry.org |

| Thiamin HCl (cat.) | Solvent-free | Room Temp | Eco-friendly, high yield, no racemization for chiral amines. researchgate.net |

| Methanol (B129727) | Methanol | Room Temp | Greatly enhanced reaction rate for aromatic amines. wuxibiology.com |

| Ionic Liquid | [Bmim][BF₄] | Room Temp | Fast reaction, high yield, no base required. researchgate.net |

Functional Group Interconversions on this compound Scaffolds

Once synthesized, the this compound scaffold can be further modified through various functional group interconversions. These reactions can target the aromatic ring, the carbamate moiety, or the fluorine substituent, although the latter is generally robust.

A key example of modifying the scaffold involves transformations on a related structure, tert-butyl (2-nitrophenyl)carbamate. The nitro group can be reduced to an amine using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst such as ferric chloride (FeCl₃). nih.gov This newly formed amine on the ring can then undergo further reactions, such as acylation with various carboxylic acids in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), to form a wide range of amide derivatives. nih.govresearchgate.net

The carbamate group itself is a versatile handle for functional group interconversion. While stable under many conditions, the Boc group can be removed under acidic conditions to regenerate the free amine. organic-chemistry.org More advanced one-pot methods allow for the direct conversion of N-Boc protected amines into amides without isolating the intermediate amine. This can be achieved by generating an isocyanate intermediate in situ using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which is then trapped by a Grignard reagent to form the desired amide. rsc.orgnih.gov Similarly, the phenyloxycarbonyl (Phoc) carbamate, a related protecting group, can be converted into symmetrical ureas upon treatment with tetra-n-butylammonium fluoride (B91410) (TBAF). acs.org These methodologies showcase the potential for transforming the carbamate functionality into other valuable chemical motifs.

Catalytic and Chemoenzymatic Approaches to Fluorinated Carbamates

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. These approaches are particularly valuable in the synthesis and derivatization of complex molecules like fluorinated carbamates.

Enzyme-Mediated Transformations for Chiral Analogues

Biocatalysis offers a powerful tool for the synthesis of chiral compounds, providing high enantioselectivity under mild, environmentally friendly conditions. nih.gov In the context of fluorinated carbamates, enzymes, particularly lipases, are primarily used for the kinetic resolution of racemic mixtures. mdpi.com

In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For instance, lipases can be used for the hydrolytic resolution of racemic carbamates or their ester precursors. nih.govmdpi.com Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Candida rugosa lipase, and lipases from Aspergillus niger and Burkholderia cepacia have demonstrated high selectivity in these transformations. mdpi.comresearchgate.net The enzyme preferentially hydrolyzes one enantiomer of an ester or carbamate to the corresponding alcohol or amine, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. mdpi.commdpi.com The efficiency and selectivity of these enzymatic reactions can be influenced by factors like the solvent, pH, and the specific lipase used. nih.govnih.gov Furthermore, promiscuous esterases have been exploited for the direct synthesis of carbamates from various amines and carbonates in aqueous media, showcasing a green route to these protected compounds. nih.gov

Transition-Metal-Catalyzed Fluorination and Derivatization

Transition-metal catalysis provides a powerful platform for the formation and functionalization of carbon-fluorine bonds and for the derivatization of aromatic scaffolds. rsc.org The directed C-H functionalization strategy has emerged as a highly atom- and step-economical method for modifying complex molecules. rsc.org In this approach, a directing group on the substrate coordinates to a transition-metal catalyst (commonly palladium, rhodium, or copper), guiding the catalyst to activate a specific C-H bond, typically in the ortho position. nih.gov

The carbamate group on this compound can act as such a directing group, facilitating the introduction of new functional groups onto the phenyl ring. This strategy allows for the regioselective formation of new C-C or C-heteroatom bonds, expanding the structural diversity of the scaffold. rsc.org While direct C-H fluorination is possible, it is often more practical to start with a fluorinated building block and use transition-metal catalysis to perform other C-H functionalization reactions. rsc.org The inherent fluorine atom can influence the electronic properties of the ring and the outcome of the catalytic cycle. rsc.orgdp.tech

Optimization of Reaction Conditions and Process Efficiency

Maximizing the efficiency of synthetic routes is a central goal in chemistry, aiming to improve yields, reduce waste, and lower costs. For the synthesis of this compound and its derivatives, significant research has focused on optimizing reaction conditions.

As mentioned, the choice of solvent can have a dramatic impact on reaction rates. The N-Boc protection of anilines, which can be sluggish in standard solvents like chloroform (B151607), is significantly accelerated in alcoholic solvents like methanol. Quantum mechanics calculations suggest that the alcohol facilitates the reaction by participating in a hydrogen-bonded transition state, thereby lowering the activation energy. wuxibiology.com

Table 2: Effect of Solvent on the Rate of Boc Protection of p-Toluidine Data adapted from studies on the kinetics of Boc protection, illustrating the profound effect of the reaction medium.

| Solvent | Relative Rate Constant (k_rel) |

| CDCl₃ | 1 |

| CD₃OD | 70 |

Yield Enhancement and Selectivity Control in this compound Synthesis

The primary method for synthesizing this compound is the reaction of 2-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride). However, as 2-fluoroaniline is an electron-deficient aniline (B41778) due to the electron-withdrawing nature of the fluorine atom, its nucleophilicity is reduced, which can lead to lower yields under standard conditions. orgsyn.org To enhance the yield and control the selectivity of the reaction, several strategies have been developed.

The use of a base is a common approach to improve the yield of the Boc protection of amines. The base deprotonates the amine, increasing its nucleophilicity, and also neutralizes the acidic byproducts of the reaction. Common bases used for this purpose include sodium hydroxide (B78521), sodium bicarbonate, and triethylamine. fishersci.co.uk The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even in a biphasic system of chloroform and water. fishersci.co.uk

Furthermore, the addition of a catalyst such as 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction rate. orgsyn.orgresearchgate.net The mechanism involves the initial reaction of DMAP with Boc anhydride to form a more reactive intermediate, which is then attacked by the amine. mnstate.edu

Table 1: Comparison of Catalytic Systems for N-Boc Protection of Aniline

| Catalyst | Conditions | Yield (%) | Reference |

| Nanocerium oxide | Solvent-free, Room Temperature | Excellent | researchgate.net |

| Guanidine hydrochloride | Ethanol, 35-40°C | Excellent | orgsyn.org |

| Iodine | Solvent-free, Room Temperature | Good | organic-chemistry.org |

| Perchloric acid on silica-gel | Solvent-free, Room Temperature | High | organic-chemistry.org |

| Malic acid | Solvent-free, Room Temperature | Excellent | orgsyn.org |

This table presents various catalysts used for the N-Boc protection of aniline, the parent compound of 2-fluoroaniline, providing an insight into potential catalytic systems for yield enhancement.

Strategies for Side Reaction Suppression and Purity Improvement

A key challenge in the synthesis of this compound is the potential for side reactions, which can reduce the yield and complicate purification. One of the main side reactions, particularly when using a catalyst like DMAP, is the formation of isocyanate and urea (B33335) derivatives. orgsyn.orgresearchgate.net

To suppress these side reactions, careful control of the reaction conditions is crucial. For instance, conducting the reaction at lower temperatures can help to minimize the formation of unwanted byproducts. researchgate.net Additionally, catalyst-free methods have been developed for the N-tert-butyloxycarbonylation of amines, which can proceed in water and often result in high chemoselectivity without the formation of common side products like isocyanates or ureas. fishersci.co.uk

Purification of this compound is essential to remove unreacted starting materials, catalysts, and any side products. A standard workup procedure involves washing the reaction mixture with an acidic solution, such as 1 M aqueous HCl, to remove any unreacted amine and basic catalysts like DMAP or triethylamine. mdpi.com This is typically followed by a wash with a basic solution, like saturated sodium bicarbonate, to remove any acidic impurities. rochester.edu A final wash with brine helps to remove residual water before drying the organic phase. researchgate.net

For further purification, column chromatography is a widely used technique. mdpi.com The choice of the solvent system (eluent) is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. orgsyn.org The polarity of the eluent can be adjusted to achieve an optimal retention factor (Rf) for the desired compound on a thin-layer chromatography (TLC) plate, typically in the range of 0.2-0.3, to ensure good separation on the column. orgsyn.org

Recrystallization is another effective method for purifying the final product. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent. orgsyn.org For carbamates, solvent systems such as hexane (B92381) or a mixture of benzene (B151609) and hexane have been used successfully. orgsyn.org

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 2 Fluorophenylcarbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of tert-butyl 2-fluorophenylcarbamate provides distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group gives rise to a prominent singlet peak due to the nine equivalent protons. The proton attached to the nitrogen of the carbamate (B1207046) group appears as a broad singlet. The protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | Multiplet | 1H | Aromatic H |

| ~7.1-7.2 | Multiplet | 3H | Aromatic H |

| ~6.8 | Broad Singlet | 1H | N-H |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Note: Expected values are based on analogous structures. For example, tert-butyl phenylcarbamate shows a singlet for the tert-butyl group at approximately 1.5 ppm and aromatic protons between 7.0-7.3 ppm. ufms.br

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbamate carbonyl carbon, and the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~153 | C=O (Carbamate) |

| ~150 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~138 (d) | Aromatic C |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~124 (d) | Aromatic CH |

| ~117 | Aromatic CH |

| ~81 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Note: Expected values are based on related structures. The carbamate carbonyl typically appears around 153 ppm, and the carbons of the tert-butyl group are found at approximately 81 ppm (quaternary) and 28 ppm (methyl). ufms.br The assignments for the aromatic carbons are estimations based on the known effects of the fluorine and carbamate substituents.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the spectrum is expected to show a single multiplet for the fluorine atom on the aromatic ring. The chemical shift and coupling pattern provide definitive evidence for the presence and position of the fluorine substituent. The chemical shift for an aryl-fluoride is typically observed in the range of -110 to -140 ppm.

Expected ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ -111 | Multiplet | Ar-F |

Note: The expected chemical shift is based on similar 2-fluorophenyl derivatives, such as benzyl (B1604629) (2-bromo-5-fluorophenyl)carbamate, which shows a fluorine signal around -111.2 ppm. beilstein-journals.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Carbamate |

| ~2970 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1700 | C=O Stretch | Carbamate |

| ~1530 | N-H Bend | Carbamate |

| ~1240 | C-O Stretch | Carbamate |

| ~1160 | C-F Stretch | Aryl Fluoride (B91410) |

Note: These are typical frequency ranges. For comparison, tert-butyl phenylcarbamate shows characteristic peaks at 3310 cm⁻¹ (N-H) and 1688 cm⁻¹ (C=O). ufms.br

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₄FNO₂) can be calculated with high precision. Common fragmentation pathways in carbamates involve the loss of the tert-butyl group or isobutene.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₁H₁₅FNO₂]⁺ ([M+H]⁺) | 212.1081 |

| [C₁₁H₁₄FNO₂Na]⁺ ([M+Na]⁺) | 234.0899 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the purity assessment and identity confirmation of synthesized compounds, including this compound.

In a typical LC-MS analysis, the sample is first introduced into the liquid chromatograph, where it is separated into its individual components based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the components, which aids in their identification.

For this compound, LC-MS can be used to confirm its identity by comparing the obtained mass spectrum with the expected molecular weight. The technique can also be used to assess the purity of the compound by detecting and quantifying any impurities present. For instance, in the analysis of complex mixtures, such as those from biological samples, LC-MS can be used to identify and quantify specific lipids after exposure to a substance. nih.gov

The choice of ionization method and mass analyzer can be tailored to the specific needs of the analysis. For example, electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbamates. lcms.cz Time-of-flight (TOF) mass analyzers offer high resolution and mass accuracy, which are crucial for unambiguous identification. lcms.cz

A study on the human biomonitoring of a related compound, 2-(4-tert-butylbenzyl)propionaldehyde, utilized ultra-high pressure liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) for the determination of its metabolites in urine. nih.gov This demonstrates the applicability of LC-MS techniques in analyzing compounds with similar structural motifs. The method involved liquid-liquid extraction for sample cleanup and quantification using stable isotope-labeled internal standards, ensuring accuracy and reliability. nih.gov

The following table provides an example of typical LC-MS parameters that could be used for the analysis of this compound, based on general practices for similar small molecules. lcms.cz

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Time-of-Flight (TOF) |

| Mass Range | m/z 100-1000 |

| Capillary Voltage | 3500 V |

| Drying Gas Temperature | 325 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is another valuable analytical tool that can be employed in the synthesis of this compound, particularly for monitoring the progress of the reaction. GC-MS is suitable for the analysis of volatile and thermally stable compounds. While carbamates can sometimes be thermally labile, many can be analyzed by GC-MS, often after derivatization to increase their volatility and stability. researchgate.net

In the context of synthesizing this compound, GC-MS can be used to track the disappearance of starting materials and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final product.

For compounds that are not directly amenable to GC-MS analysis due to low volatility or thermal instability, derivatization is a common strategy. researchgate.netspringernature.com For example, silylation is a widely used derivatization technique where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, is introduced into the molecule. nih.govnih.gov This process can increase the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. springernature.com

The electron ionization (EI) mass spectra obtained from GC-MS are highly reproducible and can be compared to spectral libraries for compound identification. nih.gov This makes GC-MS a reliable technique for confirming the identity of the product and any byproducts formed during the reaction.

The table below outlines typical GC-MS parameters that could be adapted for monitoring the synthesis of this compound, potentially after a suitable derivatization step. lcms.cznih.gov

| Parameter | Value |

| Gas Chromatography | |

| Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Start at 50°C, ramp to 280°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies of this compound and its Analogues

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of crystalline compounds. bruker.comrigaku.com For this compound, obtaining a suitable single crystal allows for the precise determination of its solid-state conformation. The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. nih.govrigaku.com The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. youtube.com

Furthermore, the crystal structures of various fluorinated and carbamate-containing molecules have been extensively studied. mdpi.comresearchgate.netmdpi.com For instance, the analysis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate revealed a monoclinic crystal system with a Pn space group. mdpi.com The molecular structure of this analogue confirms the expected bond lengths and angles for the carbamate and fluorophenyl moieties. mdpi.com Similarly, the crystal structure of a fluorinated benzoxazine (B1645224) derivative, (S)-tert-butyl 2-(5-fluoro-4-oxo-4H-benzo[d] lcms.cznih.govoxazin-2-yl)pyrrolidine-1-carboxylate, has been determined, highlighting the influence of the fluorine substituent on the crystal packing. researchgate.net

The table below summarizes crystallographic data for an analogous compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which contains both the tert-butyl carbamate and a fluorophenyl group. researchgate.net

| Parameter | Value |

| Compound | tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate researchgate.net |

| Chemical Formula | C₂₀H₂₇FN₂O₂ researchgate.net |

| Molecular Weight | 346.43 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| a (Å) | 10.2576 (11) researchgate.net |

| b (Å) | 9.5127 (10) researchgate.net |

| c (Å) | 10.5318 (11) researchgate.net |

| β (°) | 104.691 (2) researchgate.net |

| Volume (ų) | 994.07 (18) researchgate.net |

| Z | 2 researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netnih.gov Understanding these interactions is crucial for crystal engineering, which aims to design crystalline materials with specific properties. researchgate.net

In the crystal structure of this compound, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carbamates. nih.gov

In the crystal structure of an analogue, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, molecules form layers with strong intermolecular contacts due to N–H···O hydrogen bonds. mdpi.com These classical hydrogen bonds are key to the supramolecular structure. mdpi.com Another related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, exhibits weak C—H⋯O and C—H⋯π interactions. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov It partitions the crystal space into regions where the electron density of a promolecule (the sum of the spherical atomic electron densities of the molecule) is greater than that of all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which often correspond to hydrogen bonds and other strong interactions. nih.gov

For example, in the Hirshfeld surface analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the fingerprint analysis showed minimal contact surface between O⋯H (3.1%) and F⋯H (5.4%). nih.gov In another fluorinated compound, the major contributions to the crystal packing were from H⋯H (54.1%), F⋯H/H⋯F (16.9%), and O⋯H/H⋯O (15.4%) contacts. nih.gov This quantitative assessment allows for a detailed understanding of the forces that govern the crystal packing of this compound and its analogues. rsc.orgosti.gov

Mechanistic Investigations and Reaction Dynamics of Tert Butyl 2 Fluorophenylcarbamate

Elucidation of Carbamate (B1207046) Hydrolysis Mechanisms

The hydrolysis of aryl carbamates, such as tert-butyl 2-fluorophenylcarbamate, can proceed through two primary mechanistic pathways: a bimolecular acyl-oxygen cleavage (BAc2) mechanism or a unimolecular elimination-addition (E1cB) mechanism. researchgate.net The operative pathway is significantly influenced by the reaction conditions, particularly the pH, and the nature of the substituents on the aryl ring.

The BAc2 mechanism involves the rate-determining nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent breakdown of this intermediate yields the corresponding amine, alcohol (or phenol), and carbonate or carbon dioxide.

In contrast, the E1cB mechanism is characterized by the initial deprotonation of the carbamate nitrogen by a base, forming a conjugate base. This is followed by the rate-limiting expulsion of the aryloxide leaving group to generate a highly reactive isocyanate intermediate (R-N=C=O). The isocyanate then rapidly reacts with water to form a carbamic acid, which decarboxylates to give the final amine product. researchgate.netcapes.gov.br

For aryl carbamates, the electronic properties of the substituent on the aryl ring play a crucial role in determining the mechanism. Electron-withdrawing groups, such as the fluorine atom in this compound, can enhance the acidity of the N-H proton, thereby favoring the E1cB pathway under basic conditions. capes.gov.br Studies on related aryl carbazates have shown that the mechanism can shift from E1cB to BAc2 depending on the substitution pattern. rsc.org The coordination of metal ions can also trigger and influence the mechanism of carbamate hydrolysis. nih.gov

Table 1: Plausible Hydrolysis Mechanisms of this compound

| Mechanism | Key Steps | Influencing Factors |

| BAc2 | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Cleavage of the acyl-oxygen bond. | Acidic or neutral conditions. |

| E1cB | 1. Deprotonation of the carbamate nitrogen.2. Formation of an isocyanate intermediate.3. Hydrolysis of the isocyanate. | Basic conditions, electron-withdrawing substituents on the aryl ring. |

Pathways of Nucleophilic Substitution at the Tert-butyl Group

The tert-butyl group of this compound is susceptible to nucleophilic substitution reactions. Due to the steric hindrance and the stability of the resulting tert-butyl cation, these reactions predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism. youtube.comquizlet.com

The SN1 pathway involves a two-step process:

Formation of a carbocation: The bond between the oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation and the carbamate anion. This is typically the rate-determining step.

Nucleophilic attack: The carbocation is then rapidly attacked by a nucleophile present in the reaction mixture.

This mechanism is prominent in the acid-catalyzed deprotection of the N-Boc group, where the initial protonation of the carbonyl oxygen facilitates the departure of the tert-butyl cation. commonorganicchemistry.com The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene. youtube.com

While less common for tertiary substrates, under specific conditions, a bimolecular nucleophilic substitution (SN2) pathway might be considered. However, the significant steric hindrance imposed by the three methyl groups on the tert-butyl carbon makes a direct backside attack by a nucleophile highly unfavorable. Studies on the deprotection of other carbamates have proposed SN2 mechanisms, but these typically involve less sterically hindered alkyl groups. organic-chemistry.org

Exploration of Oxidation and Reduction Reaction Mechanisms

The oxidation and reduction of this compound can be envisioned to occur at either the aromatic ring or the carbamate functionality.

Oxidation: The oxidation of N-aryl carbamates can lead to the formation of electrophilic N-aryl nitrenoid intermediates. sci-hub.se These highly reactive species can then undergo various transformations, including C-H amination to form N-heterocycles. The oxidation of the aniline (B41778) precursor is a common route to such intermediates. sci-hub.se While direct oxidation of this compound is not widely reported, its potential to generate such reactive intermediates under oxidative conditions is a subject of mechanistic interest. The anodic oxidation of carbamates has also been studied, providing another potential pathway for oxidation. acs.org

Reduction: The reduction of the aromatic ring of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature. A more synthetically relevant reduction pathway involves the reduction of a nitro group on the phenyl ring to an amine, which can then be protected as a carbamate. A variety of reagents, including iron powder in the presence of an acid, can achieve the reduction of nitroarenes to the corresponding anilines, which are precursors to N-aryl carbamates. organic-chemistry.org

Mechanistic Studies of N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (N-Boc) group is a widely used protecting group for amines, and its removal (deprotection) from this compound can be achieved under various conditions, each with a distinct mechanism.

Acid-Catalyzed Deprotection: This is the most common method for N-Boc deprotection and typically involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carbamate.

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comyoutube.com

The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

The presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the rate of deprotection. Studies have shown that N-Boc derivatives of aromatic amines with electron-withdrawing groups exhibit a faster response to deprotection reagents. nih.gov Kinetic studies have revealed that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration. researchgate.netnih.gov

Thermal Deprotection: The N-Boc group can also be removed by heating, often at temperatures above 150°C. The proposed mechanism involves the fragmentation of the carbamate to form the amine, isobutylene, and carbon dioxide, likely proceeding through a carbamic acid intermediate. acsgcipr.org High temperatures may also provide enough energy to initiate radical-mediated deprotection mechanisms. researchgate.net

Other Deprotection Methods: Milder deprotection methods have also been developed. For instance, the use of oxalyl chloride in methanol (B129727) has been shown to effectively deprotect N-Boc groups, with a postulated mechanism involving the electrophilic character of oxalyl chloride. nih.gov Another mild method utilizes tetra-n-butylammonium fluoride (B91410) (TBAF), which is proposed to proceed via an E1cb-type mechanism involving the formation of an isocyanate intermediate. acs.org

Table 2: Comparison of N-Boc Deprotection Mechanisms

| Method | Reagents | Key Mechanistic Features |

| Acid-Catalyzed | TFA, HCl | Protonation, formation of tert-butyl cation and carbamic acid, decarboxylation. commonorganicchemistry.comyoutube.com |

| Thermal | Heat | Fragmentation to amine, isobutylene, and CO₂; potential radical pathways. acsgcipr.orgresearchgate.net |

| Oxalyl Chloride | (COCl)₂, MeOH | Electrophilic attack by oxalyl chloride. nih.gov |

| TBAF | TBAF | E1cb-type mechanism, formation of isocyanate intermediate. acs.org |

Investigation of Radical Intermediates and Processes in Fluorinated Carbamate Chemistry

The presence of a fluorine atom in this compound can influence its behavior in radical reactions. Fluorine substitution can affect the stability of radical intermediates and the regioselectivity of radical attack.

While specific studies on radical reactions of this compound are limited, general principles of radical chemistry can be applied. Radical fluorination, for instance, is a powerful tool for introducing fluorine into organic molecules. nih.govspringernature.com The development of radical fluorinating agents, such as N-fluoro-N-arylsulfonamides, has expanded the scope of these reactions. nih.govspringernature.com

Radical-mediated processes can also be involved in the functionalization of the aromatic ring. For example, radical-mediated trifunctionalization reactions of alkenes have been reported, which involve the addition of a radical to a double bond followed by rearrangement. mdpi.com The palladium-catalyzed methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide as a radical initiator involves both radical and non-radical pathways. rsc.org These examples suggest the potential for this compound to participate in radical reactions, either through the generation of radicals from the compound itself or by reacting with external radical sources.

Kinetic Analysis of Reactions Involving this compound

The kinetics of reactions involving this compound are influenced by factors such as temperature, solvent, and the electronic nature of the substituents.

Hydrolysis Kinetics: The rate of hydrolysis of aryl carbamates is dependent on the pH and the substituents on the aryl ring. For the E1cB mechanism, the rate is often proportional to the hydroxide ion concentration. capes.gov.br Electron-withdrawing groups, like the 2-fluoro substituent, are expected to increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge in the transition state of the deprotonation step. Kinetic studies on the hydrolysis of tert-butyl chloride, which proceeds via an SN1 mechanism, show a first-order dependence on the concentration of the alkyl halide. youtube.comrsc.org

Deprotection Kinetics: The kinetics of N-Boc deprotection have been studied for various substrates. Acid-catalyzed deprotection often follows pseudo-first-order kinetics with respect to the carbamate concentration. nih.gov However, a second-order dependence on the acid concentration has also been observed, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.netnih.gov The rate of thermal deprotection is highly dependent on the temperature, with higher temperatures leading to significantly faster reactions. acsgcipr.org Enzymatic kinetic resolutions of related carbamates have also been performed, demonstrating the potential for stereoselective transformations. mdpi.com

Table 3: Factors Influencing Reaction Kinetics

| Reaction | Influencing Factors | Expected Effect of 2-Fluoro Group |

| Base-Catalyzed Hydrolysis (E1cB) | [OH⁻], temperature, solvent | Increased rate due to stabilization of the conjugate base. |

| Acid-Catalyzed Deprotection (SN1-like) | [H⁺], temperature, solvent | Increased rate due to electronic destabilization of the carbamate. nih.gov |

| Thermal Deprotection | Temperature | Generally faster at higher temperatures. |

Computational Chemistry and Theoretical Insights into Tert Butyl 2 Fluorophenylcarbamate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like tert-butyl 2-fluorophenylcarbamate. mdpi.com

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. Geometry optimization using DFT allows for the location of energy minima on the potential energy surface, which correspond to stable conformations of the molecule.

For this compound, the process involves exploring the conformational landscape arising from the rotation around single bonds, primarily the C-N bond of the carbamate (B1207046) group and the C-O bond of the tert-butyl group. Carbamates are known to be relatively rigid due to the delocalization of π-electrons across the O=C-N backbone. chemrxiv.org However, different conformers, including potential cis and trans arrangements around the carbamate linkage, can exist. chemrxiv.org A computational workflow for this analysis typically involves:

Generating a wide range of possible initial conformations. chemrxiv.org

Performing geometry optimization calculations for each conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). nih.gov

Calculating the relative energies of the optimized conformers to identify the global minimum and other low-energy structures.

The presence of the bulky tert-butyl group and the fluorine atom on the phenyl ring introduces specific steric and electronic constraints that dictate the preferred spatial arrangement of the molecule. The final optimized geometry provides key structural parameters. While specific data for this exact molecule requires a dedicated study, the table below illustrates typical parameters obtained from such calculations.

Table 1: Representative Optimized Geometrical Parameters (Illustrative)

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C=O | Carbonyl bond length | ~1.22 Å |

| C-N | Carbamate C-N bond length | ~1.36 Å |

| N-H | Amide N-H bond length | ~1.01 Å |

| C-F | Phenyl C-F bond length | ~1.35 Å |

| Bond Angles | ||

| O=C-N | Carbonyl-Nitrogen angle | ~125° |

| C-N-C | Angle around the nitrogen atom | ~122° |

| Dihedral Angles | ||

| O=C-N-C(phenyl) | Defines planarity of carbamate | ~180° (trans) or ~0° (cis) |

Note: These values are illustrative and based on general findings for similar carbamate structures. Actual values would be derived from specific DFT calculations for this compound.

DFT calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.

For carbamates, the HOMO is often located on the aromatic ring with significant contributions from the nitrogen and oxygen atoms of the carbamate group. mdpi.com The LUMO is typically distributed over the aromatic ring system. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The introduction of an electron-withdrawing fluorine atom at the ortho position of the phenyl ring is expected to lower the energies of both the HOMO and LUMO and influence their distribution. Other calculated electronic descriptors help to quantify reactivity.

Table 2: Key Electronic Properties Calculated by DFT (Illustrative)

| Descriptor | Symbol | Definition | Significance for Reactivity |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicator of kinetic stability and reactivity mdpi.com |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons mdpi.com |

| Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution mdpi.com |

| Electrophilicity Index | ω | µ² / 2η | Quantifies the electrophilic nature of a molecule mdpi.com |

DFT calculations are a powerful tool for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.org By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. nih.gov Studies on other carbamates have shown a very good match between spectra calculated using the B3LYP functional and experimental results. nih.gov Characteristic vibrational peaks for carbamates have been identified, providing a basis for the analysis of this compound. nih.gov For instance, the C=O stretching frequency is a prominent feature in the IR spectrum. Discrepancies between calculated and experimental frequencies, often corrected by a scaling factor, can provide insights into intermolecular interactions in the solid state.

Theoretical Studies of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions. Transition State Theory (TST) provides the fundamental framework for this analysis, describing a reaction as proceeding from reactants to products through a high-energy transition state. wikipedia.orglibretexts.org

DFT calculations can map the potential energy surface for a given reaction, such as the synthesis or hydrolysis of this compound. This involves identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.com

Table 3: Illustrative Energetic Profile for a Hypothetical Two-Step Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State of Step 1 | +20.5 (Activation Barrier 1) |

| Intermediate | Stable Intermediate Species | +5.2 |

| TS2 | Transition State of Step 2 | +15.8 |

| Products | Final Products | -10.0 (Overall Reaction Energy) |

Note: This table is a hypothetical example. The rate-determining step would be the first step, with an activation barrier of 20.5 kcal/mol.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction mechanisms and energetics. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., COSMO, PCM). This approach is computationally efficient and often provides a good approximation of bulk solvent effects. researchgate.net

Explicit Solvation Models: One or more individual solvent molecules are included in the calculation. This is more computationally intensive but can be crucial when the solvent actively participates in the reaction, for example, by forming hydrogen bonds with a transition state. researchgate.net

Studies on carbamate formation have demonstrated that considering the solvent is critical, as gas-phase calculations can be misleading. researchgate.net Water molecules, for instance, were shown to play a direct role as reactants, leading to stable intermediates and altering the potential energy profile. researchgate.net Therefore, any accurate theoretical study of the reaction mechanisms involving this compound must incorporate an appropriate solvent model to correctly predict activation barriers and the stability of intermediates.

Modeling of Intermolecular Interactions and Crystal Lattices

This section would have explored the three-dimensional arrangement of this compound molecules in a crystalline solid. Theoretical models and computational chemistry techniques are typically employed to understand the forces that govern this arrangement. Key areas of investigation would have included:

van der Waals Forces: The role of weaker, non-covalent interactions, such as dipole-dipole forces and London dispersion forces, would be analyzed. The bulky tert-butyl group and the polar C-F bond would significantly contribute to these interactions.

π-Interactions: The aromatic phenyl ring could participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis: This computational tool would be used to visualize and quantify the different types of intermolecular contacts within the crystal structure, providing a detailed fingerprint of the packing environment.

Detailed research findings would have been presented in data tables, including parameters such as bond lengths, bond angles, dihedral angles, and the distances of key intermolecular contacts.

Without access to crystallographic data (e.g., from X-ray diffraction studies) or dedicated computational studies for this compound, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. Further experimental or computational research on this specific compound is necessary before a detailed analysis of its solid-state properties can be reported.

Synthetic Utility of Tert Butyl 2 Fluorophenylcarbamate As a Key Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the fluorine atom and the Boc-protected amine group makes tert-butyl 2-fluorophenylcarbamate a valuable building block for constructing intricate molecular architectures.

This compound serves as a foundational element in the creation of diverse aromatic and heterocyclic structures. The Boc-protected amine can be readily deprotected to yield a free amine, which can then participate in a wide range of chemical reactions. This includes the formation of amides, which is a key step in the synthesis of more complex molecules. For instance, it can be condensed with various carboxylic acids to form amide derivatives. nih.govresearchgate.net

The presence of the fluorine atom on the phenyl ring also influences the reactivity and properties of the resulting molecules. Fluorine's high electronegativity can affect the electron distribution within the aromatic ring, influencing its reactivity in subsequent synthetic steps. This feature is particularly important in the design of molecules with specific electronic or biological properties.

In multi-step syntheses, the Boc protecting group of this compound plays a crucial role. orgsyn.org This group is stable under a variety of reaction conditions, allowing for chemical modifications at other parts of the molecule without affecting the protected amine. When the desired transformations are complete, the Boc group can be easily removed under acidic conditions, revealing the amine functionality for further reactions. orgsyn.org This strategic use of a protecting group is fundamental in the efficient and controlled synthesis of complex organic molecules.

Application in the Construction of Pharmaceutical Precursors

The utility of this compound is particularly evident in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Upon removal of the Boc protecting group, this compound is converted into 2-fluoroaniline (B146934). This fluorinated aniline (B41778) is a valuable precursor for a range of pharmaceutical derivatives. The fluorine atom can enhance the metabolic stability and binding affinity of drug molecules, making fluorinated anilines desirable building blocks in drug discovery and development.

This compound and its derivatives are integral to the synthesis of specific bioactive molecules. For example, it is a key precursor in the synthesis of apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriasis and psoriatic arthritis. researchgate.netmdpi.com In one synthetic route, a derivative of this compound undergoes a chiral selective reduction to form a key intermediate, tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which is then further processed to yield apremilast. researchgate.net

While not a direct precursor in all synthetic routes of lacosamide (B1674222), the carbamate (B1207046) functionality present in this compound is a key feature of lacosamide, an anticonvulsant drug. The synthesis of lacosamide often involves the use of Boc-protected amino acids, highlighting the importance of this type of protecting group strategy in the synthesis of such pharmaceuticals. google.comgoogle.com

Emerging Applications in Specialized Chemical Areas

The unique properties of this compound are leading to its exploration in other specialized areas of chemistry. Research is ongoing to uncover new applications for this versatile compound. Its potential as a building block in materials science and agrochemicals is an area of active investigation, driven by the desirable properties that the fluoro and carbamate groups can impart to the final products.

Contribution to Fluorine Chemistry Development

This compound serves as a valuable intermediate in the field of fluorine chemistry, primarily by providing a strategically protected 2-fluoroaniline moiety for the construction of more complex fluorine-containing molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive amino group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then participate in further reactions.

The utility of this intermediate is demonstrated in the synthesis of various biologically active compounds and functional materials. For instance, the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have shown promising anti-inflammatory activity, relies on a similar, non-fluorinated intermediate, tert-butyl 2-aminophenylcarbamate. nih.gov The synthesis of this precursor involves the protection of 2-nitroaniline (B44862) with di-tert-butyl dicarbonate (B1257347), followed by the reduction of the nitro group to an amine. nih.gov This methodology could be adapted to produce the fluorinated analogue, which could then be used to synthesize fluorinated derivatives with potentially enhanced biological properties.

The fluorinated phenyl ring in this compound is a key structural motif in many pharmaceuticals and agrochemicals. The fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. By providing a convenient and protected source of the 2-fluoroaniline scaffold, this compound facilitates the exploration of new chemical space in drug discovery and materials science.

Interactive Table: Properties of Related Phenylcarbamates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Feature | Reference |

| Tert-butyl 2-aminophenylcarbamate | C₁₁H₁₆N₂O₂ | 208.26 | Intermediate for anti-inflammatory agents | nih.gov |

| Tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | C₁₈H₂₁FN₂O₃ | 344.37 | Potential anti-inflammatory agent | nih.gov |

| Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C₂₄H₃₅FN₂O₂ | 418.55 | Intermediate for sigma-2 ligands | nih.gov |

Potential in Materials Science Intermediate Development (e.g., lithium-ion battery electrolytes)

The unique properties of organofluorine compounds make them highly attractive for applications in materials science, particularly in the development of advanced electrolytes for lithium-ion batteries. While direct studies on this compound as an electrolyte component are not extensively documented, the broader class of fluorinated carbamates has emerged as a promising area of research for developing safer and higher-performance batteries.

Conventional lithium-ion battery electrolytes are often based on flammable carbonate solvents, which pose significant safety risks. Fluorinated compounds, including fluorinated carbamates, are being investigated as non-flammable or flame-retardant alternatives. The introduction of fluorine atoms into the solvent molecule can lower its highest occupied molecular orbital (HOMO) energy level, thereby increasing its oxidative stability and widening the electrochemical stability window of the electrolyte.

Research into fluorinated carbamates as electrolyte solvents has shown several potential benefits:

Enhanced Safety: The strong carbon-fluorine bond contributes to the non-flammable nature of these compounds, reducing the risk of fire in battery applications.

Improved Electrochemical Stability: Fluorination increases the oxidative stability of the electrolyte, allowing for the use of higher voltage cathode materials, which can lead to batteries with higher energy densities.

Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated electrolytes can contribute to the formation of a stable and robust SEI layer on the surface of the anode. This interface is crucial for preventing the degradation of the electrolyte and ensuring long-term cycling stability of the battery.

A study on a sterically congested piperazine (B1678402) derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlights the synthetic accessibility of complex fluorinated molecules that could be precursors to novel electrolyte additives. nih.gov Although this specific compound is not a simple carbamate, its synthesis demonstrates the integration of fluorinated phenyl groups into larger molecular frameworks.

The general structure of this compound, combining a fluorinated aromatic ring with a carbamate group, aligns with the molecular designs being explored for next-generation electrolyte solvents and additives. The aromatic nature could contribute to improved thermal stability, while the fluorine atom and the carbamate functionality could positively influence the electrochemical properties and the formation of a beneficial SEI layer.

Future Research Directions and Unexplored Avenues in Tert Butyl 2 Fluorophenylcarbamate Chemistry

Development of Novel and Sustainable Synthetic Approaches

The imperative for greener and more efficient chemical manufacturing processes is driving innovation in the synthesis of tert-butyl 2-fluorophenylcarbamate. Future research will likely focus on moving beyond traditional methods to embrace more sustainable and scalable technologies.

Green Chemistry Principles: A primary goal is the replacement of hazardous reagents like phosgene with benign alternatives. Research into using carbon dioxide (CO2) or urea (B33335) as a carbonyl source for carbamate (B1207046) synthesis is a promising avenue. researchgate.net Electrocatalytic methods, which can utilize CO2 and various amines under mild conditions using atomically dispersed metal catalysts, represent a significant step towards sustainable production. chemistryviews.org

Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. The application of flow chemistry to the synthesis of fluorinated compounds is particularly advantageous for handling potentially hazardous reagents or gaseous starting materials. nih.govacs.org Future work will likely involve developing integrated flow processes for the multi-step synthesis of this compound and its derivatives, potentially incorporating in-line purification and analysis. beilstein-journals.orgnih.gov

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to carbamate synthesis. Research into promiscuous esterases and acyltransferases that can facilitate carbamate formation in aqueous media is an emerging field. nih.gov Developing robust, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), for use in continuous flow reactors could provide a highly efficient and sustainable manufacturing process. beilstein-journals.orgnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under exceptionally mild conditions. polyu.edu.hkresearchgate.netprinceton.edu This technology could enable novel synthetic pathways to this compound derivatives that are inaccessible through traditional thermal methods, allowing for the introduction of complex functionalities with high precision. nih.gov

| Synthesis Approach | Key Advantages | Potential Future Development |

| Green Chemistry | Reduced toxicity (phosgene replacement), use of renewable feedstocks (CO2). | Development of highly active and reusable catalysts for CO2 utilization. chemistryviews.org |

| Flow Chemistry | Enhanced safety, scalability, process control, and integration of steps. | Fully automated, multi-step synthesis and purification systems. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media), environmentally benign. | Engineering enzymes with tailored substrate specificity and stability for industrial applications. beilstein-journals.orgnih.gov |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. | Discovery of new photocatalytic systems for direct C-H amination on fluorinated rings. researchgate.net |

Exploration of Advanced Spectroscopic and Analytical Methodologies

A deeper understanding of the structure, purity, and behavior of this compound requires the application of sophisticated analytical techniques. Future research will leverage advanced methodologies to characterize this compound and its derivatives with unprecedented detail.

Advanced NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. wikipedia.org Future applications will involve advanced techniques like 19F-centered NMR analysis to determine the structure of molecules in complex mixtures without prior separation. nih.gov Furthermore, ¹⁹F NMR-based screening methods can be employed to study interactions with biological targets like proteins, providing valuable insights for drug discovery. mdpi.com New NMR methods could also enable the fingerprinting of organofluorine compounds to trace their origins.

Mass Spectrometry Imaging (MSI): MSI is a revolutionary technique that allows for the visualization of the spatial distribution of a parent drug and its metabolites within biological tissues. researchgate.netamm-journal.org This method provides critical information for pharmaceutical research, bridging the gap between quantitative analysis (like LC-MS) and spatial context. technologynetworks.com Future studies on drug candidates derived from this compound will undoubtedly employ MSI to understand their absorption, distribution, metabolism, and excretion (ADME) profiles at the tissue and even cellular level. acs.org

Chiral Separation Techniques: As many derivatives of this compound are chiral, the ability to separate and analyze enantiomers is critical, particularly in pharmaceutical applications where enantiomers can have different biological activities. nih.govnih.gov Advanced chiral chromatography, using chiral stationary phases (CSPs) based on polysaccharide derivatives like cellulose tris(3,5-dimethylphenyl carbamate), will be essential for both analytical-scale quality control and preparative-scale isolation of single enantiomers. nih.govcapes.gov.brlibretexts.org

Solid-State Analysis: The characterization of different solid forms (polymorphs) is crucial for controlling the physical properties of active pharmaceutical ingredients. Techniques such as single-crystal X-ray diffraction and solid-state NMR will be vital for identifying and characterizing new polymorphs of this compound derivatives, which can have significant implications for solubility, stability, and bioavailability.

| Technique | Application Area | Future Outlook |

| ¹⁹F NMR | Structural elucidation, reaction monitoring, binding studies. | Routine use in complex mixture analysis and high-throughput screening. nih.govmdpi.com |

| Mass Spectrometry Imaging | Pharmacokinetics (ADME), toxicology, biomarker discovery. | Integration with other imaging modalities for multi-modal tissue analysis. researchgate.netacs.org |

| Chiral Chromatography | Enantiomeric purity assessment, preparative separation. | Development of novel chiral stationary phases with broader applicability and higher efficiency. nih.govlibretexts.org |

| X-ray Diffraction | Polymorph identification, crystal structure determination. | In-depth studies of solid-state properties and their impact on formulation. |

Integration of High-Throughput Screening and Automation in Synthesis

To accelerate the discovery of new applications for this compound, future research will increasingly rely on the integration of high-throughput screening (HTS) and automated synthesis platforms. This combination allows for the rapid generation and evaluation of large libraries of derivative compounds.

The principles of HTS involve the parallel synthesis and testing of many compounds simultaneously. This is particularly relevant for creating libraries of carbamates derived from the this compound scaffold, which can then be screened for biological activity against various targets. Automated synthesis platforms, often utilizing flow chemistry reactors, can be programmed to systematically vary the building blocks attached to the core structure, generating diverse chemical libraries with minimal manual intervention. The data from these screens can then be used to build structure-activity relationship (SAR) models, guiding the design of next-generation compounds with improved properties.

Deepening Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental work. Future research on this compound will benefit immensely from the application of advanced computational techniques.

Density Functional Theory (DFT): DFT calculations are invaluable for elucidating the intricate details of reaction mechanisms. dntb.gov.ua They can be used to model transition states, calculate activation energies, and understand the role of catalysts and solvents in the synthesis of carbamates. researchgate.netnih.gov Such studies can explain experimental observations and guide the optimization of reaction conditions for higher yields and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of molecules over time. For derivatives of this compound that are developed as drug candidates, MD simulations will be crucial for studying their conformational flexibility and how they bind to target proteins or receptors. This provides a dynamic picture of the drug-target interaction that is complementary to static methods like X-ray crystallography.

In Silico Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use computational methods to correlate chemical structure with biological activity. By building QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds. This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources.

Expanding the Scope of Synthetic Applications in Emerging Fields

The true potential of this compound lies in its application as a versatile building block in a variety of emerging scientific fields. The presence of the fluorine atom can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making its derivatives highly valuable. nbinno.comyoutube.com

Medicinal Chemistry: The carbamate group is a key structural motif in many approved drugs and is increasingly used in drug design. acs.orgnih.govnih.gov Derivatives of this compound are promising candidates for a range of therapeutic areas, including oncology (e.g., as kinase or histone deacetylase inhibitors), immunology, and neuroscience. The ability of the carbamate moiety to act as a stable peptide bond surrogate also makes it valuable in the design of peptidomimetic drugs. acs.org

Agrochemicals: Carbamates have a long history of use as insecticides, fungicides, and herbicides. nih.govwikipedia.orgdelaware.gov Future research could focus on developing novel, highly selective, and environmentally safer agrochemicals based on the fluorinated phenylcarbamate scaffold. The fluorine atom can enhance the efficacy and modify the environmental persistence of these compounds.

Materials Science: Fluorinated organic compounds are indispensable in modern materials science due to the unique properties they impart, such as high thermal stability, chemical inertness, and low surface energy. nbinno.comnbinno.com this compound could serve as a monomer or a precursor for high-performance fluoropolymers, specialty coatings, and advanced electronic materials where durability and resistance to harsh environments are required. nbinno.comman.ac.uk

| Field of Application | Potential Role of this compound | Key Properties Leveraged |

| Medicinal Chemistry | Core scaffold for novel therapeutics (e.g., enzyme inhibitors, prodrugs). | Metabolic stability, hydrogen bonding capacity, conformational constraint. acs.orgnih.gov |

| Agrochemicals | Building block for next-generation pesticides and herbicides. | Enhanced biological activity, tunable environmental profile. delaware.gov |

| Materials Science | Monomer for fluoropolymers, precursor for specialty coatings. | Thermal stability, chemical inertness, low surface energy. nbinno.comnbinno.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.